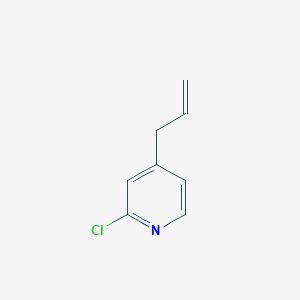

4-Allyl-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBJFRHRGMOSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443638 | |

| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219727-28-3 | |

| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of more complex molecular architectures. eurekalert.orgkubikat.org The introduction of halogen atoms, such as chlorine, onto the pyridine (B92270) ring significantly alters its chemical properties. benthamscience.com Halogens act as electron-withdrawing groups, which reduces the basicity of the pyridine nitrogen and can influence the molecule's dipole moment. benthamscience.com More importantly, the carbon-halogen bond provides a reactive handle for various chemical transformations. nih.gov

The presence of a chlorine atom at the 2-position of the pyridine ring in 4-allyl-2-chloropyridine is particularly significant. This position, along with the 4-position, is susceptible to nucleophilic attack, a characteristic reactivity mode for pyridine derivatives. wikipedia.org The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. kubikat.orgwikipedia.org This reactivity is a key feature of halogenated pyridines, making them crucial intermediates in the construction of substituted pyridine scaffolds, which are prevalent in pharmaceuticals and agrochemicals. eurekalert.orgnih.govnih.gov

The synthesis of highly substituted pyridine derivatives directly from pyridine can be challenging. eurekalert.orgkubikat.org Therefore, halogenated pyridines like this compound serve as important starting materials. eurekalert.orgkubikat.org The field of perhalopyridines, which are pyridines where all hydrogen atoms are replaced by halogens, further underscores the importance of halogenation in modifying pyridine reactivity and enabling the synthesis of complex heterocyclic and macrocyclic compounds. eurekalert.orgkubikat.org

Overview of the Allyl Substituent S Role in Pyridine Derivatives

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing complex pyridines like this compound lies in the robust preparation of its fundamental building blocks. The synthesis and subsequent derivatization of chloropyridines are critical first steps in many synthetic pathways.

Synthesis of Chloropyridine Building Blocks (e.g., 2-Chloropyridine, 4-Chloropyridine)

Chloropyridines are key intermediates in the production of a wide range of chemical products, including pharmaceuticals and agrochemicals. Their synthesis can be achieved through several established methods.

2-Chloropyridine is commonly produced by the direct chlorination of pyridine. This reaction, however, can lead to the formation of dichlorinated byproducts such as 2,6-dichloropyridine. mdpi.com A more selective and high-yielding method involves the chlorination of pyridine-N-oxide using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). mdpi.comresearchgate.net The reaction between pyridine-N-oxide and POCl₃ can produce a mixture of 2-chloro- and 4-chloropyridine (B1293800). However, the addition of a stoichiometric amount of triethylamine (B128534) can achieve regiospecific chlorination at the C2-position with high selectivity and yield. nih.gov Historically, 2-chloropyridine was also prepared by treating 2-hydroxypyridine (B17775) with phosphoryl chloride. mdpi.comresearchgate.net

4-Chloropyridine synthesis can be approached by reacting pyridine with various chlorinating agents, such as phosphorus pentachloride (PCl₅), thionyl chloride, or phosphorus oxychloride, often in an organic solvent. nih.govnih.gov Another route involves the use of N-(4-pyridyl) pyridinium chloride hydrochloride as a starting material, which is then treated with a chlorinating agent. nih.gov For instance, heating a mixture of 1-(4-pyridyl)pyridinium chloride with PCl₅, followed by workup, yields 4-chloropyridine. nih.gov

A summary of common synthetic methods for these precursors is provided below.

| Precursor | Starting Material | Reagent(s) | Key Features |

| 2-Chloropyridine | Pyridine | Cl₂ | Direct but can lead to over-chlorination. mdpi.com |

| Pyridine-N-Oxide | POCl₃ | Can produce a mixture of 2- and 4-isomers. nih.gov | |

| Pyridine-N-Oxide | POCl₃, Et₃N | High yield and selectivity for the 2-position. nih.gov | |

| 4-Chloropyridine | Pyridine | PCl₅, POCl₃, or SOCl₂ | Direct chlorination of pyridine. nih.govnih.gov |

| N-(4-pyridyl) pyridinium chloride | PCl₅ | Utilizes a pyridinium salt precursor. nih.gov |

Derivatization of Halogenated Pyridines

Once synthesized, halogenated pyridines serve as versatile platforms for further functionalization. The chlorine atom, particularly at the C2 or C4 position, activates the ring for nucleophilic aromatic substitution (SNAr) and provides a handle for various cross-coupling reactions.

A direct, though often challenging, method for creating this compound is the allylation of a pre-functionalized 2-chloropyridine. This can involve the reaction of 2-chloropyridine with an allyl halide in the presence of a base. smolecule.com However, controlling the regioselectivity of such reactions can be difficult, as nucleophilic attack can occur at both the C4 and C6 positions of the pyridine ring.

A more controlled approach involves the directed metallation of a chloropyridine. For example, 3-chloro-2-ethoxypyridine (B70323) can be regioselectively lithiated and then transmetallated with an organomagnesium reagent. This generates a 3,4-pyridyne intermediate, which can then be trapped by a nucleophile. A subsequent copper(I)-catalyzed allylation of the resulting pyridylmagnesium species at the C3-position yields a 4-allyl-2-ethoxy-3-substituted pyridine derivative, demonstrating a viable, albeit indirect, route to C4-allylated pyridines. nih.govrsc.orgrsc.org

Direct and Advanced Synthetic Approaches for Allyl-Substituted Pyridines

Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering powerful tools for the direct and regioselective formation of carbon-carbon bonds. Palladium and nickel catalysts are at the forefront of these advanced methods for creating allyl-substituted pyridines.

Transition Metal-Catalyzed Allylation Reactions

The direct coupling of a chloropyridine with an allyl-containing organometallic reagent is one of the most efficient strategies for synthesizing compounds like this compound. This is typically achieved through cross-coupling reactions such as the Suzuki, Stille, Negishi, or Kumada reactions.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling (using organoboron reagents) or Negishi coupling (using organozinc reagents), involves a catalytic cycle comprising three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the chloropyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.

Transmetalation : The allyl group from an organometallic reagent (e.g., allylzinc, allylborane) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups (the pyridyl and allyl moieties) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. bath.ac.uk

A significant challenge in the allylation of pyridines is controlling the regioselectivity. For a substrate like 2-chloropyridine, functionalization could potentially occur at multiple positions. Palladium-catalyzed allylation of 2-substituted pyridines has been shown to proceed with high regio- and diastereoselectivity, highlighting the control that can be exerted through catalyst and ligand choice. researchgate.net In some cases, the reaction proceeds through the formation of alkylidene dihydropyridine (B1217469) intermediates, which act as nucleophiles toward (π-allyl)Pd(II) electrophiles. mdpi.com

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst System (Example) | Product |

| Suzuki-Miyaura | 2-Chloropyridine | Arylboronic Acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 2-Arylpyridine |

| Negishi | 2-Chloropyridine | Pyridylzinc Reagent | Pd(PPh₃)₄ | 2,2'-Bipyridine |

| Buchwald-Hartwig | 2,6-Dihalopyridine | Aminothiophene | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Mono/Diaminated Pyridine |

Nickel catalysis provides a cost-effective and powerful alternative to palladium for cross-coupling reactions. bath.ac.uk Nickel-catalyzed Kumada coupling, which utilizes Grignard reagents (organomagnesium halides), is a classic and effective method for forming C-C bonds. uiowa.edu The reaction of 2-chloropyridine with an allylmagnesium halide in the presence of a nickel catalyst, such as Ni(dppe)Cl₂, represents a direct route to allylated pyridines.

The mechanism of nickel-catalyzed reactions can be more varied than that of palladium. While it can follow a similar oxidative addition-transmetalation-reductive elimination pathway, it can also involve single-electron transfer (SET) processes and radical intermediates, particularly in cross-electrophile couplings.

A notable development is the nickel-catalyzed reductive cross-electrophile coupling, which joins two different electrophiles, such as an aryl chloride and an alkyl bromide, in the presence of a stoichiometric reductant (e.g., manganese or zinc powder). nih.gov This approach avoids the pre-formation of sensitive organometallic reagents. For the synthesis of 2-alkylated pyridines, 2-chloropyridines can be effectively coupled with various alkyl bromides using a NiBr₂ catalyst and a bathophenanthroline (B157979) ligand. nih.govnih.gov This method shows promising functional group compatibility, allowing for the presence of esters and protected amines. nih.gov

The table below summarizes findings for the nickel-catalyzed cross-electrophile coupling of 2-chloropyridine with various alkyl bromides, a reaction class relevant to the formation of C-C bonds on the pyridine scaffold.

| Alkyl Bromide | Ligand | Time (h) | Yield (%) |

| Ethyl 4-bromobutyrate | Bathophenanthroline | 4-22 | 70 |

| 1-Bromohexane | Bathophenanthroline | 4-22 | 72 |

| Ethyl 6-bromohexanoate | Bathophenanthroline | 4-22 | 71 |

| N-Boc-3-bromopropylamine | Bathophenanthroline | 4-22 | 68 |

| 1-Bromo-3-phenylpropane | Bathophenanthroline | 4-22 | 65 |

| Data adapted from Weires, A. G., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.gov |

Palladium-Catalyzed Allylation Mechanisms

Cross-Coupling Methodologies for C-C Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the direct introduction of substituents onto a pyridine core. These methods are particularly useful for coupling pyridyl halides with a variety of organic partners.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. organic-chemistry.org It typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. acs.org However, the application of this reaction to nitrogen-containing heterocycles, especially 2-halopyridines like 2-chloropyridine, presents unique challenges. organic-chemistry.orgrsc.org The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation. organic-chemistry.org

Despite these difficulties, highly active and stable palladium-phosphine catalyst systems have been developed to effectively couple challenging heterocyclic substrates. organic-chemistry.org For instance, catalysts composed of palladium and dialkylbiphenylphosphino ligands show excellent reactivity and broad substrate scope. organic-chemistry.org One significant challenge in Suzuki couplings is the reaction between two different heteroaryl partners. nih.gov For the demanding cross-coupling of 2-chloropyridine, specific catalyst systems using ligands like RuPhos with a Pd(OAc)₂ precursor have been employed, though sometimes with modest yields. acs.orgnih.gov Nickel-based catalysts, such as a Ni/dppf system, have also been investigated. While successful for 3- and 4-chloropyridine, this system was found to be ineffective for 2-chloropyridine in Suzuki-Miyaura reactions due to the formation of stable, inactive dimeric nickel species. rsc.org

| Pyridyl Halide | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Potassium Indolyltrifluoroborate | 3 mol % Pd(OAc)₂, 6 mol % RuPhos | Modest | acs.orgnih.gov |

| 3-Chloropyridine (B48278) | Phenylboronic Acid | [NiCl(o-tol)(dppf)] | Promising Conversion | rsc.org |

| 4-Chloropyridine | Phenylboronic Acid | [NiCl(o-tol)(dppf)] | Promising Conversion | rsc.org |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 99% | organic-chemistry.org |

| 2-Chloropyrimidine | Potassium Indolyltrifluoroborate | 3 mol % Pd(OAc)₂, 6 mol % RuPhos | Moderate to Excellent | nih.gov |

Reductive cross-coupling has emerged as a powerful strategy for C-C bond formation that pairs two different organic electrophiles, such as a pyridyl halide and an alkyl halide, in the presence of a transition-metal catalyst and a stoichiometric reductant. researchgate.net This approach avoids the need to pre-form and handle often sensitive organometallic reagents. chemrxiv.org Nickel-catalyzed reductive cross-couplings are particularly prominent, utilizing reductants like manganese (Mn) or zinc (Zn) powders or employing electrochemical methods. chemrxiv.orgchinesechemsoc.org

These methods are effective for constructing new C(sp²)–C(sp³) bonds, which is relevant for installing an allyl group on a pyridine ring. chemrxiv.org The success of these reactions often relies on the careful selection of ligands for the nickel catalyst. Combinations of bidentate and monodentate pyridine-type nitrogen ligands with a nickel source can generate a variety of tunable catalysts in situ, promoting reactions with a broad scope of substrates and high functional group tolerance. nih.gov This strategy has been successfully applied to the late-stage functionalization of complex, drug-like molecules. nih.gov While early methods required metal powders, recent advances have introduced photochemical and electrochemical alternatives to drive the catalytic cycle, offering more sustainable reaction conditions. chemrxiv.orgchinesechemsoc.org

| Coupling Partners | Catalyst System | Reductant | Bond Formed | Reference |

|---|---|---|---|---|

| Aryl Halides + Alkyl Halides | Nickel / Pybox ligand | Zn | C(sp³)–C(sp³) | chinesechemsoc.org |

| Aryl Halides + Monofluoroalkyl Halides | Nickel / Pyridine-type ligands | Not specified | C(sp²)–C(sp³) | nih.gov |

| Alkylpyridinium Salts + Aryl Halides | Nickel | Electrochemical | C(sp²)–C(sp³) | chemrxiv.org |

| Aryl Bromides + Nonactivated Alkyl Electrophiles | Ni(ClO₄)₂(H₂O)₆ / 6,6′-dimethyl-2,2′-bipyridyl | Not specified | C(sp²)–C(sp³) (migratory) | chinesechemsoc.orgchinesechemsoc.org |

Suzuki Cross-Coupling Applications with Pyridyl Halides

Dearomatization-Driven Synthetic Routes

Aromatic compounds like pyridine are inherently stable, which can limit their reactivity. Dearomatization strategies temporarily disrupt the aromatic system, creating highly reactive intermediates that can be functionalized in ways not possible with the parent arene. This is often followed by a rearomatization step to restore the stable pyridine core. researchgate.net

The dearomatization of pyridines is a well-established method for accessing highly functionalized piperidine (B6355638) and dihydropyridine structures. nih.gov While traditional methods often rely on hydrogenation or the addition of nucleophiles to pre-activated pyridinium salts, newer approaches allow for more diverse transformations. nih.gov One such strategy involves the iridium(I)-catalyzed 1,2-hydrosilylation of the pyridine ring. nih.govacs.org This reaction converts the stable pyridine into a more reactive N-silyl enamine intermediate. nih.govacs.org These N-silylated enamines are unstable and typically used in situ, acting as potent carbon-centered nucleophiles. nih.govacs.org This dearomatization process effectively reverses the typical electronic character of the pyridine ring, enabling nucleophilic attack at the C3 position, which is normally unreactive towards such additions. nih.govacs.org This cascade approach, involving dearomatization followed by reaction with an electrophile, provides a powerful route to C3-functionalized pyridines after a final oxidation or rearomatization step. researchgate.net

Building upon the dearomatization strategy, a sophisticated one-pot, two-step reaction has been developed to achieve the enantioselective C3-allylation of pyridines. nih.govcaltech.edunih.gov This process represents the first intermolecular asymmetric allylic alkylation (AAA) that uses electron-poor pyridine rings as nucleophile precursors. nih.govacs.org

The sequence begins with the iridium(I)-catalyzed dearomative 1,2-hydrosilylation of a substituted pyridine, which generates an N-silyl enamine intermediate. acs.org This nucleophilic species is then directly subjected to a second catalytic cycle: a palladium-catalyzed asymmetric allylic alkylation. nih.gov This tandem approach successfully overcomes the intrinsic inertness of the pyridine C3 position, leading to the formation of valuable, enantioenriched N-protected tetrahydropyridine (B1245486) products with high enantioselectivity (up to 97% ee). nih.govacs.orgnih.gov The resulting chlorine-substituted tetrahydropyridines are particularly useful as complex building blocks for further synthetic exploration. nih.govacs.org

| Pyridine Substrate | Allylic Electrophile | Catalyst System | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Phenyl-2-chloropyridine | Cinnamyl methyl carbonate | 1. Ir-catalyzed hydrosilylation 2. Pd₂(dba)₃ / PPh₃ | Allylated tetrahydropyridine | Trace | - | acs.org |

| Various substituted pyridines | Allylic carbonates | 1. Ir(I) catalyst 2. Pd catalyst | C3-substituted tetrahydropyridines | Moderate | up to 97% | nih.govacs.orgnih.gov |

Pyridine Dearomatization and Functionalization

Annulation and Cyclization Approaches

In contrast to functionalizing an existing ring, annulation and cyclization strategies build the pyridine scaffold from simpler, often acyclic, precursors. These "bottom-up" methods offer a high degree of flexibility in introducing desired substitution patterns during the ring-forming process. A variety of such methods exist, including multicomponent reactions and transition-metal-catalyzed cycloadditions. beilstein-journals.orgorganic-chemistry.org

One notable method is the copper-catalyzed oxidative annulation of cyclic ketones with propargylamine. acs.org This one-pot procedure is cost-effective and scalable, providing access to fused pyridine structures without requiring high-pressure equipment. acs.org Another powerful strategy involves the tandem annulation of 1,3-enyne motifs. For example, the silver-mediated intramolecular annulation of 2-en-4-ynyl azides can produce substituted pyridines in good yields. beilstein-journals.org Other innovative approaches include formal [5+1] cycloadditions of vinylaziridines with C1 synthons and [3+3] condensation reactions between O-acetyl ketoximes and α,β-unsaturated aldehydes, which are synergistically catalyzed by copper(I) and an amine. organic-chemistry.org These diverse cyclization pathways provide a robust toolkit for the de novo synthesis of complex pyridine derivatives. organic-chemistry.orgmdpi.com

Electrocyclization Reactions to Pyridine Cores

Electrocyclization reactions, particularly the 6π-electrocyclization of azatriene systems, provide an elegant and powerful method for constructing the pyridine nucleus. This pericyclic reaction adheres to the Woodward-Hoffmann rules and allows for the stereospecific and regioselective formation of dihydropyridine intermediates, which subsequently aromatize to the corresponding pyridine. rsc.orgthieme-connect.com

A common strategy involves the in-situ generation of a 3-azatriene intermediate, which upon thermal or catalytic activation, undergoes a 6π-electrocyclization. scispace.comorganic-chemistry.org For instance, a modular approach developed by Liebeskind and colleagues involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.org This coupling generates a 3-azatriene, which then cyclizes and undergoes air oxidation to yield highly substituted pyridines. scispace.comorganic-chemistry.org This method is noted for its mild, neutral conditions and tolerance of a wide array of functional groups, including halides. organic-chemistry.org

Another prominent approach is the palladium-catalyzed C-H alkenylation of α,β-unsaturated oxime ethers. nih.govacs.orgrsc.org This process also proceeds through an aza-6π-electrocyclization pathway to furnish multisubstituted pyridines with complete regioselectivity. nih.govacs.org The versatility of these methods suggests a plausible, albeit not explicitly documented, route to this compound by selecting appropriate alkenyl and oxime precursors. The challenge would lie in designing a precursor that incorporates the chloro- and allyl- functionalities at the correct positions for the final product.

Recent advancements have also focused on developing cascade reactions that culminate in an electrocyclization step. One such cascade involves the reaction of propargylic amines with unsaturated ketones or aldehydes, which generates the requisite azatriene intermediate that cyclizes to form the pyridine ring. rsc.orgthieme-connect.com

Table 1: Examples of Pyridine Synthesis via Electrocyclization of 3-Azatrienes

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Ref |

| (E)-4-phenylbut-3-en-2-one O-pentafluorobenzoyl oxime | (E)-styrylboronic acid | Cu(MeCN)₄PF₆, DMF, 4Å MS, 60 °C | 2,4,5-triphenylpyridine | 91 | organic-chemistry.org |

| (E)-1,3-diphenylprop-2-en-1-one O-pentafluorobenzoyl oxime | (E)-styrylboronic acid | Cu(MeCN)₄PF₆, DMF, 4Å MS, 60 °C | 2,3,4,6-tetraphenylpyridine | 85 | organic-chemistry.org |

| Cinnamaldehyde O-methyl oxime | Ethyl acrylate | Pd(OAc)₂, AgTFA, L14, Dioxane, 90 °C | Ethyl 4-phenylnicotinate | 65 | nih.gov |

| 1-(p-tolyl)prop-2-en-1-one O-methyl oxime | Styrene | Pd(OAc)₂, AgTFA, L10, Dioxane, 90 °C | 6-methyl-2-phenyl-4-(p-tolyl)pyridine | 69 | acs.org |

Note: This table presents examples of related pyridine syntheses to illustrate the methodology's scope.

Multicomponent Tandem Syntheses Incorporating Pyridine Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a complex product that incorporates atoms from most or all of the starting materials. mdpi.com These tandem processes are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comrsc.org

Several MCRs have been developed for the synthesis of functionalized pyridines. A common approach is the Hantzsch pyridine synthesis, though modern variations offer milder conditions and broader substrate scope. beilstein-journals.org More recent developments involve catalyst-free, one-pot tandem strategies. For example, the synthesis of pyrido[2,3-d]pyrimidines has been achieved in glycerol (B35011) through a multicomponent reaction, highlighting the move towards environmentally benign methodologies. rsc.org

One powerful tandem process involves a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. mdpi.com A three-component reaction of an aldehyde, an N-alkyl-2-cyanoacetamide, and malononitrile (B47326) in the presence of a base like K₂CO₃ can produce highly functionalized N-alkylated pyridines. mdpi.com Another approach involves an acid-catalyzed tandem reaction of enones and primary amines, which cleaves C=C and C(sp³)–N bonds to assemble 2,4,6-trisubstituted pyridines. rsc.orgrsc.org

For the specific synthesis of a this compound scaffold, one would need to select starting materials that introduce the required substituents. For instance, a palladium-catalyzed multicomponent tandem reaction of β-ketonitriles, arylboronic acids, and DMSO has been developed to access a variety of polysubstituted pyridines. nih.govacs.org By choosing a β-ketonitrile with an allyl group and adapting the reaction to introduce a chlorine atom, this method could potentially be tailored for the target molecule.

Table 2: Selected Multicomponent Tandem Syntheses of Pyridine Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Yield (%) | Ref |

| Aromatic Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | K₂CO₃ / EtOH (Microwave) | 6-Amino-1-alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | 75-98 | mdpi.com |

| Enone | Primary Amine | (none) | HBr / DMSO | 2,4,6-Trisubstituted Pyridines | up to 91 | rsc.org |

| β-Ketonitrile | Arylboronic Acid | DMSO | Pd(OAc)₂ / DPE-Phos | Poly-substituted Nicotinonitriles | up to 86 | nih.gov |

| Aromatic Aldehyde | Active Methylene (B1212753) Compound | Ketone | AAPTMS/m-ZrO₂ / H₂O | Fused Pyridines | high | rsc.org |

Note: This table showcases the diversity of MCRs for pyridine synthesis.

Decarboxylative Halogenation Methods

Decarboxylative halogenation is a powerful transformation that converts readily available carboxylic acids into valuable organohalides by replacing the carboxyl group with a halogen atom. acs.org This method avoids the often harsh conditions of electrophilic aromatic halogenation and provides an alternative route for introducing halogens onto a (hetero)aromatic ring.

The Hunsdiecker reaction is the classic example, but modern variations offer milder conditions and broader applicability. For pyridine systems, the decarboxylative halogenation of pyridinecarboxylic acids (such as picolinic, nicotinic, and isonicotinic acids) is a key strategy for producing halopyridines. nih.govosti.gov A transition-metal-free method involves reacting 2-picolinic acids with a dihalomethane (e.g., CH₂Cl₂) under oxygen, which proceeds through an N-chlorocarbene intermediate to yield 2-halogen-substituted pyridines with high functional group tolerance. rsc.orgsmolecule.com

Another innovative approach is a unified, copper-catalyzed method for the decarboxylative halogenation of a wide range of (hetero)aryl carboxylic acids. nih.govosti.gov This strategy uses light-induced ligand-to-metal charge transfer (LMCT) to generate an aryl radical from the carboxylic acid, which is then trapped by a halogen atom transfer agent or a copper-halide complex. nih.gov This method is exceptionally broad and can be used to synthesize chloro-, bromo-, and iodo-pyridines from the corresponding pyridinecarboxylic acids. nih.govosti.gov

To synthesize this compound via this route, the necessary precursor would be 4-allyl-pyridine-2-carboxylic acid. This precursor could be subjected to decarboxylative chlorination conditions. Given the high functional-group tolerance reported for these reactions, the allyl group is expected to be compatible with the process. nih.govrsc.org

Table 3: Examples of Decarboxylative Halogenation of Pyridinecarboxylic Acids

| Substrate | Reagents | Conditions | Product | Yield (%) | Ref |

| Picolinic acid | Cu(OAc)₂, Phen, K₂S₂O₈, LiCl | MeCN, 365 nm LED, N₂ | 2-Chloropyridine | 98 | nih.gov |

| 4-(Trifluoromethyl)picolinic acid | Cu(OAc)₂, Phen, K₂S₂O₈, LiCl | MeCN, 365 nm LED, N₂ | 2-Chloro-4-(trifluoromethyl)pyridine | 76 | nih.gov |

| 5-Bromopicolinic acid | CH₂Cl₂, O₂ | 1,4-Dioxane, 130 °C | 5-Bromo-2-chloropyridine | 85 | rsc.org |

| 2-Picolinic acid | tBuOCl, p-chloranil | Tetrahydrofuran | 2-(4-chlorobutoxy)pyridine | 85 | acs.orgnih.gov |

Note: This table provides examples of related decarboxylative halogenations. The reaction with tBuOCl/THF results in a different product class via ring opening of the solvent.

Reactivity Profiles and Mechanistic Investigations of 4 Allyl 2 Chloropyridine Derivatives

Nucleophilic Aromatic Substitution on Pyridine (B92270) Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. Unlike benzene (B151609), the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This feature makes it more susceptible to attack by nucleophiles, especially when activating groups are present. wikipedia.orgyoutube.com

Influence of Halogen Position on Reactivity (e.g., 2- vs. 4-Chloropyridine)

The position of the halogen on the pyridine ring significantly influences the rate of nucleophilic aromatic substitution. Halogens at the 2- and 4-positions (ortho and para to the nitrogen, respectively) render the ring highly reactive towards nucleophiles. askfilo.comuoanbar.edu.iq This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at these positions. youtube.comaskfilo.comuoanbar.edu.iq The negative charge can be delocalized onto the nitrogen atom, which is a key stabilizing factor. askfilo.com

In contrast, a halogen at the 3-position (meta) is much less reactive. askfilo.com During nucleophilic attack at the 3-position, the negative charge in the intermediate cannot be delocalized onto the nitrogen atom, making the transition state less stable and the reaction less favorable. askfilo.com

While both 2- and 4-chloropyridines are activated, their reactivity can differ. For instance, in reactions with ethanol (B145695) at 20°C, 4-chloropyridine (B1293800) has been observed to react faster than 2-chloropyridine (B119429). stackexchange.com This enhanced reactivity of the 4-position is sometimes attributed to the fact that in the transition state for 2-substitution, the negative charge is located closer to the electron-withdrawing chlorine, which can be destabilizing. uoanbar.edu.iq

Table 1: Relative Reactivity of Chloropyridine Isomers in SNAr

| Isomer | Position of Chlorine | Reactivity towards Nucleophiles | Reason for Reactivity |

| 2-Chloropyridine | ortho to Nitrogen | High | Stabilization of intermediate by nitrogen. askfilo.comuoanbar.edu.iq |

| 3-Chloropyridine (B48278) | meta to Nitrogen | Low | No stabilization of intermediate by nitrogen. askfilo.com |

| 4-Chloropyridine | para to Nitrogen | High | Stabilization of intermediate by nitrogen. askfilo.comuoanbar.edu.iq |

Substituent Effects on Reaction Rates and Selectivity

Substituents on the pyridine ring can dramatically alter the rate and outcome of SNAr reactions. Electron-withdrawing groups (EWGs) generally increase the reaction rate by further polarizing the ring and stabilizing the negatively charged intermediate. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) decrease the rate. The position of these substituents is also crucial. For the SNAr reaction to be significantly accelerated, EWGs must be positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.com

In the specific case of 4-allyl-2-chloropyridine, the allyl group is generally considered to be a weakly electron-donating or neutral group, and thus would not be expected to strongly influence the rate of nucleophilic attack at the 2-position. However, steric factors can play a role. For example, studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct incoming nucleophiles to the more sterically accessible 6-position. researchgate.net While the allyl group in this compound is not adjacent to the reaction center, its conformational flexibility could potentially influence the approach of bulky nucleophiles.

Allylic Transformations and Rearrangements

The allyl group of this compound provides a second site for reactivity, distinct from the pyridine ring. Allylic systems are known for their unique substitution and rearrangement reactions.

β-Elimination Processes in Allylation Products

β-Hydride elimination is a common and fundamental reaction pathway in organometallic chemistry, often competing with other desired transformations. wikipedia.org This process involves the transfer of a hydrogen atom from the β-position of an alkyl group to the metal center, resulting in the formation of a metal-hydride and an alkene. wikipedia.orglibretexts.org For this to occur, several conditions must be met: the complex must have an accessible empty coordination site, the metal must have d-electrons to donate into the C-H σ* orbital, and the metal-carbon and β-carbon-hydrogen bonds must be able to align in a syn-coplanar fashion. wikipedia.orglibretexts.org

In the context of products derived from this compound, if the allyl group is involved in forming a new metal-alkyl bond (for example, through a C-H activation or addition reaction), subsequent β-hydride elimination could occur. This process can be a side reaction in catalytic cycles, such as in some cross-coupling reactions where it can lead to reduced yields of the desired product. wikipedia.org However, β-elimination is also a key step in important industrial processes like the Shell Higher Olefin Process. wikipedia.org The elimination of groups other than hydride, such as β-hydroxy elimination, is also known and its stereoselectivity can be controlled. nih.gov

Intramolecular and Intermolecular Reactivity Studies

The dual functionality of this compound allows for a range of both intramolecular (cyclization) and intermolecular reactions.

Intramolecular Reactions: The presence of both a nucleophilic site (the allyl double bond) and an electrophilic center (the carbon bearing the chlorine) within the same molecule opens the possibility for intramolecular cyclization. While direct cyclization might be difficult, derivatives of this compound could be designed for such purposes. For instance, after a reaction that modifies the allyl group to contain a nucleophilic atom, this new nucleophile could potentially attack the 2-position of the pyridine ring to form a new fused ring system. Research has shown that 2-allyl-2H-azirines can undergo ring expansion to form pyridines, demonstrating the utility of allyl groups in forming pyridine rings. rsc.org

Intermolecular Reactions: this compound can participate in a variety of intermolecular reactions. The chlorine at the 2-position can be displaced by various nucleophiles, such as amines, in SNAr reactions, which are often performed at elevated temperatures. youtube.com Furthermore, the entire molecule can be used in transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions are commonly used to form C-C bonds with pyridine derivatives. acs.org Recently, an asymmetric allylic alkylation using pyridines as nucleophile precursors has been developed, involving an initial hydrosilylation of the pyridine followed by a palladium-catalyzed allylic alkylation. acs.org This highlights the potential for using the entire pyridine moiety in complex bond-forming strategies.

Regioselectivity in Functionalization Reactions

The regioselectivity observed in the functionalization of pyridine derivatives is a critical aspect of their synthetic utility. In the case of this compound, the substitution pattern is dictated by the interplay of electronic and steric effects of the chloro, allyl, and ring nitrogen substituents. The inherent electronic properties of the pyridine ring, which is electron-deficient, combined with the specific directing effects of its substituents, guide the outcome of various reactions, particularly metalation and substitution.

Directing Group Effects in Metalation and Substitution

The functionalization of the pyridine ring is heavily influenced by directing groups that can facilitate regioselective metalation, a powerful strategy for introducing a wide range of substituents. The chloro-substituent and the pyridine nitrogen itself are key players in directing these transformations.

In the context of chloropyridines, the halogen can act as a directing metalation group (DMG). rsc.org Research has shown that t-BuLi in Et₂O can promote an exclusive regioselective metalation of 2-aryl-6-chloropyridine compounds at the ortho position to the chloro group. researchgate.netacs.org This demonstrates the capacity of the 2-chloropyridyl moiety to function as a DMG. researchgate.netacs.org This process, often termed "directed ortho-metalation" (DoM), relies on the coordination of the organolithium reagent to a heteroatom (in this case, the pyridine nitrogen), which then delivers the base to a proximate C-H bond. benthamopenarchives.com This is known as the complex induced proximity effect (CIPE). benthamopenarchives.com

For 2-chloropyridine systems, metalation typically occurs at the C3 position due to the directing effect of the chlorine atom. rsc.org However, the regioselectivity can be influenced by other substituents and the specific reagents used. For instance, studies on 2-chloro-5-bromopyridine have shown that lithiation with lithium diisopropylamide (LDA) occurs selectively at the C4 position, between the two halogen substituents. mdpi.com Similarly, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi occurs at the C4 position, which can then be used to generate a 3,4-pyridyne intermediate for further functionalization. nih.gov

The presence of a substituent at the C2 position is often crucial for successful transformations like the Rh-catalyzed C-H amidation of pyridines. acs.org The 2-chloro substituent, in particular, provides a handle for subsequent reactions, allowing access to a variety of complex scaffolds. acs.org The table below summarizes the directing effects observed in the metalation of various chloropyridine derivatives, which serve as models for understanding the reactivity of this compound.

| Pyridine Derivative | Reagent | Position of Metalation | Reference |

|---|---|---|---|

| 2-Aryl-6-chloropyridine | t-BuLi | Ortho to Chloro Group | researchgate.net, acs.org |

| 2-Chloropyridine | LDA/LiTMP | C3 | rsc.org |

| 2-Chloro-5-bromopyridine | LDA | C4 | mdpi.com |

| 3-Chloro-2-ethoxypyridine | n-BuLi | C4 | nih.gov |

Computational Rationales for Regiochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the regiochemical outcomes of reactions involving pyridine derivatives. tandfonline.comrsc.org These methods can model electronic properties, steric effects, and reaction transition states to rationalize why a reaction occurs at a specific position on the ring. rsc.org

For electrophilic aromatic substitutions, the relative stability of the Wheland intermediate (a protonated aryl substrate) can be used as a proxy to predict the site of reaction. rsc.org By calculating the energies of possible intermediates, chemists can determine the most likely product. rsc.org In the case of metalation, DFT calculations can elucidate the structure of the pre-lithiation complex, where the organolithium reagent coordinates with the pyridine nitrogen. benthamopenarchives.com This complex-induced proximity effect is a key factor in determining which proton is abstracted. benthamopenarchives.com

Computational models have been developed to predict the regioselectivity of various reactions, including Mizoroki-Heck reactions, by considering both neutral and cationic pathways at a mixed DFT and semi-empirical quantum mechanics (SQM) level of theory. rsc.org For pyridine derivatives, computational studies can analyze how substituents like the chloro and allyl groups on this compound influence the electron density at different carbon atoms of the ring. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and metalation.

Recent studies have utilized computational analysis to confirm that pyridine derivatives might be favored adducts over other potential products, such as pyran derivatives, in multicomponent reactions. researchgate.net Furthermore, the coordination of Lewis acids like triborane (B₃H₇) to the pyridine nitrogen has been shown through both NMR and computational studies to induce an intramolecular charge transfer. rsc.org This transfer activates the C4 position, facilitating regioselective alkylation and acylation reactions. rsc.org Such computational insights are invaluable for designing synthetic routes that yield specific, highly functionalized pyridine products.

Catalyst Deactivation Mechanisms in Pyridine-Containing Systems

Pyridine and its derivatives are not only synthetic targets but also frequently employed as ligands or additives in catalytic systems. However, their presence can lead to specific catalyst deactivation pathways, which are crucial to understand for process optimization.

One common deactivation mechanism is the strong adsorption of pyridine bases onto the catalyst's active sites. wiley.com In reactions over acidic catalysts like zeolites, pyridine can neutralize Brønsted acid sites, inhibiting desired reactions. researchgate.net While this can be beneficial in some cases by suppressing side reactions like coking, it can also shut down the primary catalytic cycle. researchgate.netacs.org For instance, in the dehydration of methyl lactate (B86563) over a NaY zeolite, the presence of pyridine inhibits coking but leads to a different deactivation pathway: the accumulation of bulky, high-boiling point acid/base complexes, such as pyridinium (B92312) lactate, within the zeolite pores. researchgate.netacs.org This accumulation blocks reactant access to the catalytic sites. researchgate.netacs.org Regeneration of such catalysts requires conditions that facilitate the desorption of these bulky complexes. researchgate.netacs.org

In transition-metal catalysis, pyridine-based ligands can be integral to the catalyst's structure and function. Deactivation in these systems can occur through several mechanisms. For pyridine(diimine) iron catalysts used in C-H borylation, a key deactivation pathway is the formation of an inactive "flyover" dimer. acs.org In other systems, such as iridium-based catalysts for formic acid dehydrogenation, deactivation under pressure has been attributed to two main pathways identified through experimental and DFT studies: ligand dissociation and hydrogen poisoning. pku.edu.cn

The table below outlines various deactivation mechanisms observed in catalytic systems where pyridine derivatives are present.

| Catalytic System | Deactivation Mechanism | Reference |

|---|---|---|

| NaY Zeolite (Methyl Lactate Dehydration) | Accumulation of bulky pyridinium-acid/base complexes in pores. | researchgate.net, acs.org |

| HZSM-5 (Pyridine Synthesis) | Coke formation and blockage of active sites by adsorbed ammonia/pyridine. | wiley.com |

| Pyridine(diimine) Iron Complex (C-H Borylation) | Formation of an inactive catalyst dimer. | acs.org |

| Iridium Complex (Formic Acid Dehydrogenation) | Ligand dissociation and hydrogen poisoning. | pku.edu.cn |

Understanding these deactivation pathways is essential for developing more robust and long-lasting catalysts for reactions involving pyridine-containing compounds like this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Allyl 2 Chloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively. slideshare.net The chemical shifts (δ) in the spectra indicate the electronic environment of each nucleus, while the splitting patterns in ¹H NMR provide information about neighboring protons.

Predicted ¹H NMR and ¹³C NMR Data for 4-Allyl-2-chloropyridine:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3/H-5 (Pyridine) | 7.0 - 7.5 | 120 - 125 |

| H-6 (Pyridine) | 8.0 - 8.5 | 148 - 152 |

| -CH₂- (Allyl) | 3.3 - 3.7 | 35 - 40 |

| =CH- (Allyl) | 5.8 - 6.2 | 130 - 135 |

| =CH₂ (Allyl) | 5.0 - 5.4 | 115 - 120 |

| C-2 (Pyridine) | - | 158 - 162 |

| C-4 (Pyridine) | - | 145 - 150 |

Note: These are predicted values based on the analysis of similar compounds and are for illustrative purposes.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. ucl.ac.ukmnstate.educam.ac.ukopenpubglobal.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. slideshare.netresearchgate.net For this compound, COSY would show cross-peaks connecting the signals of adjacent protons on the pyridine (B92270) ring and within the allyl group, confirming their connectivity. researchgate.net

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques map the correlations between protons and directly attached heteronuclei, most commonly carbon-13. slideshare.netresearchgate.net A HETCOR or HSQC spectrum of this compound would show which protons are attached to which carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. slideshare.netresearchgate.netresearchgate.net For this compound, NOESY could provide information about the preferred conformation of the allyl group relative to the pyridine ring by showing spatial proximities between the allyl protons and the ring protons.

Dynamic NMR (DNMR) spectroscopy is used to study the rates and energetics of conformational changes in molecules. rsc.orgemich.edudntb.gov.ua For molecules with flexible parts, such as the allyl group in this compound, DNMR can be employed to investigate the rotation around the C-C single bonds of the allyl group and the bond connecting it to the pyridine ring. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these conformational interchanges. researchgate.net Studies on similarly substituted pyridines and other heterocyclic systems have demonstrated the utility of DNMR in understanding their conformational behavior. colostate.edu

Two-Dimensional NMR Techniques (COSY, HETCOR, NOESY)

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. kangwon.ac.kr

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. thieme-connect.comacs.org For this compound, with a chemical formula of C₈H₈ClN, HRMS would be able to confirm this composition by measuring its exact mass to a high degree of accuracy. smolecule.comhoffmanchemicals.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion, fragmenting it, and then analyzing the resulting fragments. wikipedia.orgpurdue.edudokumen.pubbiorxiv.org This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern of this compound in an MS/MS experiment would be characteristic of its structure. researchgate.netnih.gov Expected fragmentation pathways could include the loss of the allyl group, the chlorine atom, or cleavage of the pyridine ring, providing valuable data for its structural confirmation. nist.gov

Computational Models for Fragmentation Chemistry Prediction

Computational chemistry provides powerful tools for predicting the behavior of molecules, including their fragmentation patterns in mass spectrometry. The emergence of computational studies allows for the optimization of pharmacokinetic and toxicity parameters, aiding in more efficient drug discovery. acs.org For this compound, methods like Density Functional Theory (DFT) are instrumental. DFT calculations can be used to evaluate the fundamental vibrational frequencies and intensities of vibrational bands, providing insights that complement experimental data. nih.gov

These models work by calculating the electronic structure of the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these orbitals indicates the most likely sites for electron abstraction or addition, which are often the initial steps in fragmentation. For instance, in similar allyl-containing aromatic compounds, the HOMO orbital is often localized on the allyl-substituted ring fragment, while the LUMO is distributed across other parts of the molecule. acs.org The energy gap between HOMO and LUMO is a crucial parameter for molecular stability. By simulating the ionization process and calculating the energies of potential fragment ions and neutral losses, a theoretical mass spectrum can be constructed. This predicted spectrum can then be compared with experimental data from techniques like GC-MS to confirm fragmentation pathways and support structural elucidation. Quantum chemical calculations are a key component in interpreting vibrational spectra, which are also related to bond strengths and the likelihood of certain bonds breaking during fragmentation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a fundamental method for identifying the functional groups within a molecule. arxiv.org These two techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that change the molecule's polarizability. arxiv.org For a molecule with no center of symmetry, some vibrational modes can be active in both IR and Raman. arxiv.org

For this compound, the spectra would be characterized by vibrations from the pyridine ring, the allyl group, and the carbon-chlorine bond.

Allyl Group Vibrations : The C-H stretching vibrations of the methyl group are typically observed in the 2950-2850 cm⁻¹ region. naturalspublishing.com The C=C double bond stretch of the allyl group would appear in the 1650-1430 cm⁻¹ range. naturalspublishing.com

Pyridine Ring Vibrations : The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1650-1430 cm⁻¹ region, potentially overlapping with the allyl C=C stretch. naturalspublishing.com C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹.

C-Cl Vibration : The stretching vibration of the C-Cl bond is expected at lower frequencies, typically in the 800-600 cm⁻¹ range.

The table below summarizes the expected key vibrational frequencies for this compound based on typical ranges for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Allyl Group | =C-H Stretch | ~3080 | IR, Raman |

| Allyl Group | C-H Asymmetric/Symmetric Stretch | 2950 - 2850 | IR, Raman |

| Allyl Group | C=C Stretch | ~1640 | IR, Raman |

| Pyridine Ring | C-H Stretch | ~3050 | IR, Raman |

| Pyridine Ring | C=C, C=N Ring Stretches | 1600 - 1430 | IR, Raman |

| C-Cl Bond | C-Cl Stretch | 800 - 600 | IR, Raman |

This table presents predicted values based on typical functional group frequencies found in the literature. naturalspublishing.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise arrangement of atoms within a crystalline solid. caltech.edu This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's three-dimensional structure in the solid state. caltech.edu

Since this compound is described as a yellow to colorless oil, it exists as a liquid at room temperature. hoffmanchemicals.com Therefore, to perform X-ray crystallography, a single crystal of the compound would first need to be grown, likely at low temperatures. Data collection is routinely performed at 100K to minimize thermal vibrations. caltech.edu Once a suitable crystal is obtained and mounted on a diffractometer, it is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. caltech.edu Advanced refinement techniques can even allow for the accurate and precise location of hydrogen atoms using X-ray diffraction data. nih.gov While no public crystal structure for this compound is currently available, this technique remains the gold standard for unequivocally confirming its molecular structure and stereochemistry in the solid phase.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture into its components. etamu.edu For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for assessing its purity and for isolating it from reaction mixtures or impurities.

High-performance liquid chromatography (HPLC) separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. b-ac.co.uk It is widely used to identify, quantify, and purify individual components from a mixture. b-ac.co.uk

For the analysis of this compound, a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The separation is based on the hydrophobic character of the analyte. A potential method could be adapted from techniques used for similar pyridine derivatives, such as 4-amino-2-chloropyridine. sielc.com The pyridine ring in this compound contains a chromophore that allows for detection using an Ultraviolet (UV) or Photodiode Array (PDA) detector. b-ac.co.uk A PDA detector offers the advantage of acquiring the entire UV spectrum for a peak, aiding in peak identification and purity assessment. b-ac.co.uk

Below is a table outlining potential parameters for an HPLC method for this compound.

| Parameter | Description | Source |

| Column | Primesep 100 (or similar C18 column), 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water, potentially with an acid buffer (e.g., H₂SO₄ or TFA) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detector | UV or PDA, monitoring at a wavelength around 200-270 nm | b-ac.co.uksielc.com |

| Injection Volume | 1-10 µL | sielc.com |

This table proposes a hypothetical method based on established methods for similar compounds. sielc.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is a primary method for the analysis of volatile and semi-volatile organic compounds. epa.gov The sample is first vaporized and separated into its components as it travels through a capillary column (the GC part). etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented, and the fragments are sorted by their mass-to-charge (m/z) ratio. etamu.edu

The analysis of this compound by GC-MS would provide both its retention time (from the GC) and its mass spectrum (from the MS). The retention time helps in its identification relative to standards, while the mass spectrum provides its molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint. The analysis of structurally related allylbenzenes by GC-MS is well-established. nih.gov

The mass spectrum of this compound (molecular weight: 153.61 g/mol epa.gov) would be expected to show a molecular ion peak (M⁺) at m/z 153/155, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would likely include:

Loss of the allyl radical (•CH₂CH=CH₂), leading to a fragment at m/z 112/114.

Loss of a chlorine atom (•Cl), resulting in a fragment at m/z 118.

Cleavage leading to the formation of a tropylium-like ion or other rearrangements common to pyridine rings.

| Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 153 / 155 |

| [M - C₃H₅]⁺ | Loss of allyl group | 112 / 114 |

| [M - Cl]⁺ | Loss of chlorine | 118 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

This table presents predicted mass fragments based on the compound's structure.

Computational and Theoretical Chemistry Studies on 4 Allyl 2 Chloropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies, often with a basis set like 6-311++G(d,p) to ensure high-quality results.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 4-Allyl-2-chloropyridine involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For substituted pyridines, DFT calculations have been shown to reproduce experimental geometries with good accuracy. researchgate.net

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT/B3LYP/6-311++G(d,p) Calculations for Analogous Molecules)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-Cl | 1.74 |

| C4-C(allyl) | 1.51 | |

| C=C (allyl) | 1.34 | |

| C-N (avg) | 1.34 | |

| Bond Angle (°) | Cl-C2-N1 | 115.8 |

| C3-C4-C5 | 118.5 | |

| C4-C(allyl)-C(allyl) | 121.0 | |

| Dihedral Angle (°) | C5-C4-C(allyl)-C(allyl) | 45.0 |

Note: The values in this table are illustrative and based on typical results for similar substituted pyridines. Specific experimental or calculated values for this compound were not available in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for assigning signals in experimental NMR spectra. uctm.eduresearchgate.netscience.gov

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies, after appropriate scaling to correct for anharmonicity and other systematic errors, can be compared with experimental Fourier-transform infrared (FT-IR) spectra to identify characteristic vibrational modes. uctm.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. These calculations can predict the absorption maxima (λ_max) in the ultraviolet-visible (UV-Vis) spectrum, providing insights into the electronic transitions within the molecule. uctm.edutandfonline.com

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift C2 (ppm) | ~151 |

| Chemical Shift C4 (ppm) | ~149 | |

| ¹H NMR | Chemical Shift H3/H5 (ppm) | ~7.1-7.3 |

| Chemical Shift H(allyl) (ppm) | ~5.1-6.0 | |

| IR | C-Cl stretch (cm⁻¹) | ~750 |

| C=C stretch (allyl) (cm⁻¹) | ~1640 | |

| UV-Vis | λ_max (nm) | ~260-280 |

Note: These are estimated values based on computational studies of similar pyridine (B92270) derivatives and serve as a guide for what might be expected for this compound.

Conformational and Energetic Landscape Exploration

The presence of the flexible allyl group in this compound introduces conformational isomerism. The rotation around the C4-C(allyl) single bond leads to different spatial arrangements of the allyl group relative to the pyridine ring. Computational methods can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. researchgate.netrsc.orgunibo.it This analysis is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. The energy barriers to rotation can be determined by performing a series of constrained geometry optimizations where the dihedral angle of interest is systematically varied. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Transition State Analysis and Energy Barrier Determination

For a given reaction involving this compound, such as a nucleophilic substitution or a cross-coupling reaction, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. acs.orggu.se This information is vital for predicting reaction rates and understanding the factors that control reactivity. For instance, in reactions involving chloropyridines, DFT has been used to study the oxidative addition step in palladium-catalyzed cross-coupling reactions. rsc.org

Reactivity Descriptors (e.g., Fukui Functions, Global Softness)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. Condensed Fukui functions can be calculated for each atom to identify the most likely sites for nucleophilic (f⁺) and electrophilic (f⁻) attack. mdpi.comtandfonline.comscm.com For this compound, one would expect the carbon atom attached to the chlorine (C2) to be a primary site for nucleophilic attack.

Global Softness: Global softness (S) is the inverse of global hardness (η), which is related to the HOMO-LUMO gap. A higher value of global softness suggests a molecule is more polarizable and reactive. tandfonline.com

Table 3: Illustrative Reactivity Descriptors for this compound

| Descriptor | Atom/Molecule | Predicted Value/Site |

| Fukui Function (f⁺) | C2 | High |

| C6 | Moderate | |

| Fukui Function (f⁻) | N1 | High |

| Global Hardness (η) | Molecule | ~2.5 eV |

| Global Softness (S) | Molecule | ~0.4 eV⁻¹ |

Note: These values are illustrative and represent typical findings for chloropyridine derivatives. Specific calculations for this compound would be needed for precise values.

In Silico Predictions and Molecular Modeling

Computational and theoretical chemistry provides powerful tools for predicting the physicochemical properties, reactivity, and potential biological activity of molecules through in silico methods. These approaches, including molecular modeling, quantum mechanics, and quantitative structure-activity relationship (QSAR) studies, are instrumental in modern chemical research. However, a comprehensive review of scientific literature and chemical databases indicates a notable scarcity of specific computational studies focused exclusively on this compound.

For context, computational studies on related substituted chloropyridines often explore the impact of substituents on the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. aip.orgresearchgate.net These calculations help in understanding the molecule's reactivity and kinetic stability. For instance, studies on 3-chloropyridine (B48278) have utilized computational methods to analyze its electronic states and ionization energies. aip.orgresearchgate.net

Molecular modeling and docking are commonly used to investigate how pyridine derivatives interact with biological targets. nih.govtandfonline.com Such studies predict binding affinities and conformations within the active sites of enzymes or receptors, offering insights into potential therapeutic applications. nih.govtandfonline.com QSAR studies on other series of pyridine compounds have been used to build models that correlate structural features with biological activities, guiding the design of new molecules with enhanced potency. tandfonline.com

Although these methodologies are standard in computational chemistry, their specific application to generate predictive data for this compound has not been extensively documented in peer-reviewed literature. The potential for such studies exists, and they would likely provide valuable information regarding the molecule's electronic properties, potential biological interactions, and reactivity, contributing to a deeper understanding of its chemical nature. smolecule.com

Below is a table of basic computationally predicted properties for this compound, typically available from chemical informatics platforms.

| Property | Predicted Value |

| Molecular Weight | 153.61 g/mol |

| Molecular Formula | C₈H₈ClN |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 153.0345272 g/mol |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 10 |

Advanced Applications of 4 Allyl 2 Chloropyridine in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

4-Allyl-2-chloropyridine serves as a multifaceted building block in organic synthesis due to its two distinct reactive sites: the chlorine-substituted carbon on the pyridine (B92270) ring and the exocyclic allyl group. The chlorine atom at the 2-position makes the molecule susceptible to nucleophilic aromatic substitution reactions and a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. smolecule.comwikipedia.org This allows for the introduction of a wide array of functional groups at this position.

Simultaneously, the allyl group at the 4-position offers another site for chemical modification. The double bond of the allyl group can participate in addition reactions, while the allylic position is amenable to radical reactions or allylic substitution. numberanalytics.com This dual reactivity enables chemists to perform sequential and selective modifications, making it a valuable precursor for complex molecule synthesis. For instance, transformations such as the Suzuki-Miyaura coupling can be performed on the 2-chloro position, while the allyl group remains available for subsequent reactions like oxidation, epoxidation, or polymerization. researchgate.net This versatility allows for the construction of elaborate molecular scaffolds from a relatively simple starting material. smolecule.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |

|---|---|---|---|

| 2-Chloro Position | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Aminopyridines, Alkoxypyridines, Thioethers |

| 2-Chloro Position | Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids, Pd Catalyst | Aryl/Vinyl Pyridines |

| 2-Chloro Position | Buchwald-Hartwig Amination | Amines, Pd Catalyst | N-Aryl/Alkyl-4-allylpyridin-2-amines |

| 4-Allyl Group | Epoxidation | m-CPBA, Peroxy acids | 4-(Oxiran-2-ylmethyl)-2-chloropyridine |

| 4-Allyl Group | Dihydroxylation | OsO₄, KMnO₄ | 4-(2,3-Dihydroxypropyl)-2-chloropyridine |

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of the chloro and allyl groups makes this compound an ideal starting point for constructing complex organic architectures. The 2-chloropyridine (B119429) moiety is a well-established precursor for building fused heterocyclic systems. Research has shown that related chloropyridine derivatives can undergo lithiation followed by reaction with various electrophiles to create elaborate ring systems, such as thioxo-dihydropyrido[d]pyrimidines. clockss.org Similarly, 2-chloropyridine has been employed in multicomponent tandem reactions to assemble C4-quaternary dihydroquinazolines, highlighting its utility in generating molecular complexity in a single pot. nsf.gov

The allyl group provides a handle for further derivatization or for anchoring the molecule to a solid support for combinatorial synthesis. The ability to engage in C-C bond-forming reactions at both the 2- and 4-positions allows for the systematic buildup of intricate molecular frameworks. This approach is particularly valuable in the synthesis of natural product analogues and in the creation of libraries of novel compounds for biological screening. The use of substituted pyridines as building blocks for "sexy architectures and functional nanomaterials" has been noted, underscoring the potential of this scaffold. researchgate.net

Development of Novel Ligands and Catalysts

Substituted pyridines are fundamental components in the design of ligands for transition-metal catalysis due to the coordinating ability of the pyridine nitrogen atom. This compound can serve as a precursor for a new class of ligands. The chlorine atom can be displaced by other coordinating groups, or it can be used as a handle in cross-coupling reactions to attach the pyridine core to other ligand fragments, such as phosphines or N-heterocyclic carbenes (NHCs). researchgate.net

For example, palladium-NHC complexes, which are powerful catalysts for cross-coupling reactions, have been synthesized from related chloropyridine precursors. researchgate.net The allyl group could also be functionalized to introduce additional donor atoms or to tune the steric and electronic properties of the resulting metal complex. This could lead to catalysts with enhanced activity, selectivity, or stability for specific organic transformations.

Applications in Agrochemical Research Intermediates

The 2-chloropyridine scaffold is a crucial intermediate in the agrochemical industry. wikipedia.orgnih.gov Numerous commercial fungicides, herbicides, and insecticides are derived from this core structure. nih.govmade-in-china.com For instance, 4-Amino-2-chloropyridine, a closely related analogue, is a key intermediate in the synthesis of the plant growth regulator Forchlorfenuron (KT-30) and is itself active against pathogens like rust and powdery mildew. chemicalbook.com

Given this precedent, this compound represents a valuable intermediate for the discovery of new agrochemicals. The introduction of an allyl group could modify the biological activity, uptake, or metabolic profile of the resulting pesticide compared to existing analogues. It serves as a building block for creating novel derivatives to be screened for herbicidal, fungicidal, or insecticidal properties, potentially leading to crop protection products with improved efficacy or novel modes of action. chemimpex.com

Table 2: Examples of Agrochemicals Derived from Substituted Pyridines

| Compound Name | Class | Application | Reference |

|---|---|---|---|

| Chlorpyrifos | Organophosphate | Insecticide | made-in-china.com |

| Nicosulfuron | Sulfonylurea | Herbicide | made-in-china.com |

| Forchlorfenuron | Phenylurea | Plant Growth Regulator | chemicalbook.com |

Potential in Advanced Materials Chemistry

The unique structure of this compound makes it a promising candidate for applications in materials science. smolecule.com The allyl group is a polymerizable moiety, suggesting that this compound could be used as a functional monomer. Polymerization of this compound could lead to advanced polymers with pyridine units incorporated into the side chains. These pyridine units could be used to coordinate metal ions, create specific sensory materials, or tune the polymer's physical and chemical properties.

Furthermore, the 2-chloropyridine unit is a key building block for creating bipyridine structures through coupling reactions. researchgate.net Bipyridine-containing materials are of significant interest for their applications in electronics, photovoltaics, and as photosensitizers due to their unique photophysical characteristics. researchgate.net Therefore, this compound could serve as a precursor to functional nanomaterials and polymers with tailored electronic or optical properties. smolecule.com

Intermediate in Pharmaceutical Research Pathways

In medicinal chemistry, the pyridine ring is a privileged scaffold found in numerous therapeutic agents. The 2-chloropyridine moiety, in particular, is a common starting material for the synthesis of pharmaceuticals. wikipedia.orgnih.gov It is a precursor to drugs such as the antihistamine pheniramine (B192746) and the antiarrhythmic disopyramide. nih.gov